3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-15(20-14-8-4-5-9-14)12-22-17(26)19(21-18(22)27,11-10-16(24)25)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,20,23)(H,21,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKVQSENVTCFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23N3O
- Molecular Weight : 323.41 g/mol
- CAS Number : 942034-15-3
The compound features a complex structure characterized by an imidazolidinone core, which is known to influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival. The primary mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for reducing tumor size and preventing metastasis.
The biological activity of the compound can be attributed to several key interactions:
- Targeting Kinases : The compound has been identified as a multi-target inhibitor, particularly affecting c-Met and VEGFR-2 kinases, which are critical in cancer progression and angiogenesis.
- Modulation of Signaling Pathways : By inhibiting these kinases, the compound disrupts downstream signaling pathways that promote cell survival and proliferation .
Case Studies and Experimental Data
Several studies have evaluated the biological effects of this compound:
-
Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that the compound significantly inhibits cell growth in MCF-7 cells with an IC50 value of approximately 2.32 μM .
Compound % Cell Growth Inhibition at 100 μM IC50 (μM) ± SD This compound 92.3% 2.32 ± 0.2 Doxorubicin 96.8% 1.21 ± 0.03 - Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through activation of caspase pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent against various cancers .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid exhibit significant anticancer activity. For instance, studies have shown that derivatives containing imidazolidinone structures can selectively target cancer cells, demonstrating low IC₅₀ values against various cancer cell lines such as HCT116 and MCF7 . These findings suggest that the compound could be developed into a potential anticancer agent.
Therapeutic Applications
Given its structural characteristics and biological activities, this compound has potential applications in:
- Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
- Drug Development : Serving as a lead compound for further modifications to enhance efficacy and reduce side effects.
- Pharmacological Studies : Investigating its interactions with various biological targets to understand its full therapeutic potential.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds:
- Study on Quinoline Derivatives : A series of quinoline-based compounds were synthesized and evaluated for their anticancer properties, showing promising results in inhibiting cancer cell proliferation .
- Imidazolidinone Compounds : Research demonstrated that imidazolidinone derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as safer therapeutic options .
- Mechanistic Insights : Detailed studies have investigated how these compounds interact at the molecular level with targets involved in cancer progression, providing insights into their mode of action .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(1-(2-(Cyclopentylamino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid?
- Answer : The synthesis of imidazolidinone derivatives often involves condensation reactions. A validated approach for analogous compounds (e.g., thioxothiazolidine derivatives) includes refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization . For this compound, cyclopentylamine and phenyl-containing intermediates would require careful stoichiometric control to avoid side reactions. Post-synthesis purification via column chromatography or crystallization (using acetic acid as a solvent) is advised to isolate the target compound.
Q. How can researchers ensure structural characterization accuracy for this compound?
- Answer : Employ a multi-modal analytical approach:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm the imidazolidinone core and cyclopentylamino substituents.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (CHNO) and detect isotopic patterns.
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and amide/urea bands (~1650 cm) .
Q. What safety protocols are critical when handling this compound?
- Answer : Based on analogous propanoic acid derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as imidazolidinones may release irritant vapors during synthesis .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Answer : Use density functional theory (DFT) to predict solubility and permeability. Molecular docking (e.g., AutoDock Vina) can assess interactions with biological targets (e.g., enzymes with imidazolidinone-binding sites). Adjust the cyclopentyl group’s hydrophobicity or introduce polar substituents to enhance bioavailability .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Answer : Conduct accelerated stability studies:
- pH Stress Testing : Expose the compound to buffers (pH 1–13) at 40°C for 14 days.
- Analytical Monitoring : Track degradation via HPLC-UV and identify byproducts with LC-MS.
- Mechanistic Insight : Correlate degradation pathways (e.g., hydrolysis of the urea moiety) with molecular dynamics simulations .
Q. How can researchers design in vitro assays to evaluate the compound’s enzyme inhibition potential?
- Answer :
- Target Selection : Prioritize enzymes with structural similarity to known imidazolidinone targets (e.g., dipeptidyl peptidase-4).
- Assay Conditions : Use fluorogenic substrates in Tris-HCl buffer (pH 7.4) at 37°C.
- Data Analysis : Calculate IC values using nonlinear regression and validate with positive controls .
Methodological Considerations
Q. What separation techniques are optimal for purifying this compound from reaction mixtures?
- Answer :
- Liquid Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts.
- Membrane Filtration : Use 0.2-µm filters to remove particulate impurities post-crystallization .
Q. How should researchers validate the compound’s biological activity in cell-based assays?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
